molecular formula C7H10ClN3O2 B8488574 2-(4-Chloro-butyl)-2H-[1,2,4]triazine-3,5-dione

2-(4-Chloro-butyl)-2H-[1,2,4]triazine-3,5-dione

Cat. No. B8488574
M. Wt: 203.62 g/mol
InChI Key: SVALBOPDZQEZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-butyl)-2H-[1,2,4]triazine-3,5-dione is a useful research compound. Its molecular formula is C7H10ClN3O2 and its molecular weight is 203.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-butyl)-2H-[1,2,4]triazine-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-butyl)-2H-[1,2,4]triazine-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C7H10ClN3O2/c8-3-1-2-4-11-7(13)10-6(12)5-9-11/h5H,1-4H2,(H,10,12,13)

InChI Key

SVALBOPDZQEZBO-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=O)NC1=O)CCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

22.1 g of 3,5-Bis-trimethylsilanyloxy-[1,2,4]triazine (86 mmol) were dissolved in 150 mL of dichloroethane followed by addition of 14.7 g of 1-bromo-4-chloro-butane (86 mmol) and 0.218 g of iodine (0.858 mmol). The reaction mixture was stirred for 25 h at room temperature. Then, 300 mL of methanol were added and the mixture was stirred for an additional 10 minutes. The solvents were evaporated under reduced pressure and the residue was partitioned between dichloromethane and water. The aqueous phase was extracted several times with dichloromethane. The combined organic layers were washed with 10% aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and the organic phase was evaporated under reduced pressure. The thus obtained crude product was purified via silica gel chromatography using dichloromethane-methanol 0-10% to yield 13.4 g of the desired product.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
0.218 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

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